3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC14979920
Molecular Formula: C14H16ClN3O2
Molecular Weight: 293.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16ClN3O2 |
|---|---|
| Molecular Weight | 293.75 g/mol |
| IUPAC Name | 5-(2-chlorophenyl)-N-(2-methoxyethyl)-2-methylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H16ClN3O2/c1-18-13(14(19)16-7-8-20-2)9-12(17-18)10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
| Standard InChI Key | UVMSMFFEFOPZAB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NCCOC |
Introduction
3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound featuring a pyrazole core structure. It is characterized by the presence of a chlorophenyl group and a methoxyethyl group attached to the pyrazole ring, along with a carboxamide functional group at the 5-position. This unique arrangement of substituents contributes to its potential biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis and Chemical Reactions
The synthesis of 3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves several key steps, including the formation of the pyrazole ring and the introduction of the chlorophenyl and methoxyethyl groups. Common reagents and conditions for these reactions include various organic solvents and catalysts to facilitate the coupling reactions.
Synthesis Steps:
-
Formation of Pyrazole Ring: This involves the condensation of appropriate precursors to form the pyrazole core.
-
Introduction of Chlorophenyl Group: Typically achieved through a coupling reaction using a chlorophenyl derivative.
-
Introduction of Methoxyethyl Group: Involves the reaction with a methoxyethylamine derivative.
Biological Activity and Potential Applications
Research indicates that 3-(2-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide may exhibit significant biological activity, particularly as an enzyme inhibitor and receptor modulator. Its structural features suggest that it may interact with specific biological targets, potentially influencing metabolic processes or disease mechanisms.
| Potential Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Binding to enzyme active sites to inhibit activity |
| Receptor Modulation | Interaction with receptor binding sites to modulate function |
Comparison with Similar Compounds
Similar compounds, such as 3-(4-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide and 3-(2-fluorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide, share a similar pyrazole core but differ in their phenyl substitutions. These differences can lead to variations in biological activity profiles and pharmacokinetic properties.
| Compound | Substitution | Unique Aspects |
|---|---|---|
| 3-(4-chlorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide | 4-chlorophenyl | Different biological activity profile |
| 3-(2-fluorophenyl)-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide | 2-fluorophenyl | Potentially different pharmacokinetics |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume